molecular formula C17H22ClNO B1438149 4-[4-(Sec-butyl)phenoxy]-2-methylphenylamine hydrochloride CAS No. 1185296-26-7

4-[4-(Sec-butyl)phenoxy]-2-methylphenylamine hydrochloride

Cat. No. B1438149
M. Wt: 291.8 g/mol
InChI Key: LIKFMKSWQNPNCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[4-(Sec-butyl)phenoxy]-2-methylphenylamine hydrochloride” is a chemical compound with the CAS Number: 1185296-26-7 . It has a molecular weight of 291.82 and its IUPAC name is 4-(4-sec-butylphenoxy)-2-methylaniline hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H21NO.ClH/c1-4-12(2)14-5-7-15(8-6-14)19-16-9-10-17(18)13(3)11-16;/h5-12H,4,18H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Biotransformation of 4-Sec-Butylphenol

  • Research Context: The environmental pollutant 4-sec-butylphenol (4-sec-BP) undergoes transformation by aerobic Gram-positive bacteria, resulting in products that are structurally modified. This process opens up potential applications in environmental protection.
  • Key Findings: Mycobacterium neoaurum and Nocardia cyriacigeorgica transform 4-sec-BP into three main products, showcasing hydroxylating and glucosylating capacities. These transformations introduce different pathways for environmental pollutant detoxification (Hahn, Sünwoldt, Mikolasch, & Schauer, 2013).

Synthesis and Oxidation of Phenols

  • Research Context: Investigation into the synthesis and oxidation of 4-(N-Arylmethylideneamino)-2,6-di-t-butylphenols provides insights into their chemical behavior.
  • Key Findings: Through the condensation of 4-amino-2,6-di-t-butylphenol hydrochloride and arylaldehydes, phenoxyl radicals were generated. These findings contribute to understanding the chemical characteristics and potential applications of similar compounds (Manda, 1974).

Pharmacological Profiles of N-Alkyl-Arterenols

  • Research Context: Understanding the pharmacological effects of N-alkyl-arterenols, including sec-butyl variants, is crucial in pharmacology.
  • Key Findings: The study provides insights into the excitatory and inhibitory actions of various N-alkyl-arterenols, contributing to a broader understanding of their pharmacological profiles and potential applications in medical research (Marsh Dt, Pelletier Mh, & Rosenbaum Ca, 1948).

Safety And Hazards

This compound is labeled as an irritant . For more detailed safety information, you should refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

4-(4-butan-2-ylphenoxy)-2-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO.ClH/c1-4-12(2)14-5-7-15(8-6-14)19-16-9-10-17(18)13(3)11-16;/h5-12H,4,18H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKFMKSWQNPNCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Sec-butyl)phenoxy]-2-methylphenylamine hydrochloride

CAS RN

1185296-26-7
Record name Benzenamine, 2-methyl-4-[4-(1-methylpropyl)phenoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185296-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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